10,12-Docosadiynedioic acid

Description

BenchChem offers high-quality 10,12-Docosadiynedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10,12-Docosadiynedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

docosa-10,12-diynedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h5-20H2,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUAGNLOPZWTEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC#CC#CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337704 |

Source

|

| Record name | 10,12-Docosadiynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28393-02-4 |

Source

|

| Record name | 10,12-Docosadiynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 10,12-Docosadiynedioic Acid: From Synthesis to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 10,12-docosadiynedioic acid, a fascinating and versatile molecule at the forefront of materials science and biomedical research. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their experimental endeavors. We will delve into its synthesis, explore its unique polymerization properties, and highlight its cutting-edge applications in biosensing and drug delivery.

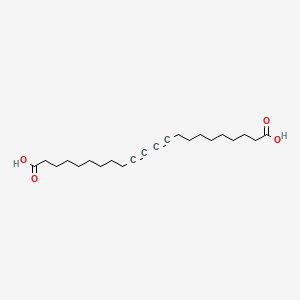

Molecular Structure and Physicochemical Properties

10,12-Docosadiynedioic acid is a long-chain dicarboxylic acid characterized by a conjugated diacetylene unit centrally located within its aliphatic backbone. This unique structural feature is the cornerstone of its remarkable properties and applications.

Table 1: Physicochemical Properties of 10,12-Docosadiynedioic Acid

| Property | Value | Source(s) |

| CAS Number | 28393-02-4 | [1][2][3][4] |

| Molecular Formula | C₂₂H₃₄O₄ | [1][2][3][4] |

| Molecular Weight | 362.51 g/mol | [1][2][4] |

| IUPAC Name | Docosa-10,12-diynedioic acid | [1][2][3] |

| Melting Point | 110-112 °C | [1] |

| Appearance | White to very pale blue or grey crystals or powder | [3] |

| Solubility | Insoluble in water | [1] |

| Sensitivity | Light sensitive | [1] |

The amphiphilic nature of 10,12-docosadiynedioic acid, with its two terminal carboxylic acid groups (hydrophilic heads) and a long hydrophobic hydrocarbon chain, dictates its self-assembly into ordered structures, a critical prerequisite for its polymerization.

Synthesis and Purification: A Step-by-Step Protocol

The primary synthetic route to 10,12-docosadiynedioic acid is through the oxidative homocoupling of a shorter, commercially available terminal alkyne, 10-undecynoic acid. The Glaser-Hay coupling is a prominent method for this transformation. The causality behind this choice lies in its efficiency in forming symmetrical diynes.

Experimental Protocol: Synthesis of 10,12-Docosadiynedioic Acid via Hay Coupling

Materials:

-

10-Undecynoic acid

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Copper(I) chloride (CuCl)

-

Acetone

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 10-undecynoic acid in acetone.

-

Catalyst Addition: To the stirred solution, add TMEDA followed by a catalytic amount of CuCl. The solution will typically turn green upon addition of the copper catalyst.

-

Oxidative Coupling: Bubble air or oxygen through the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, quench the reaction by adding 2M HCl. This step protonates the carboxylate and neutralizes the TMEDA.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. The organic layer will contain the desired 10,12-docosadiynedioic acid.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. The solvent is then removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a white crystalline solid.

Diagram 1: Synthesis of 10,12-Docosadiynedioic Acid

Caption: Oxidative coupling of 10-undecynoic acid to form 10,12-docosadiynedioic acid.

Spectroscopic Characterization

The identity and purity of synthesized 10,12-docosadiynedioic acid are confirmed through various spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the carboxylic acid protons, the methylene protons adjacent to the carbonyl groups and the diyne moiety, and the other aliphatic protons. The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbons, the sp-hybridized carbons of the diyne, and the various sp³-hybridized carbons in the alkyl chains.[2][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is crucial for identifying functional groups. Key vibrational bands include a broad O-H stretch from the carboxylic acid groups, a sharp C=O stretch, and characteristic C-H stretching and bending vibrations from the alkyl chains. The C≡C stretching vibration of the diyne may be weak or absent due to the symmetry of the molecule.[2]

-

Mass Spectrometry: This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of 10,12-docosadiynedioic acid.[2][5]

Topochemical Polymerization: The Chromatic Transition

A hallmark of 10,12-docosadiynedioic acid is its ability to undergo topochemical polymerization in the solid state or in self-assembled structures like vesicles. This polymerization is typically initiated by UV irradiation (e.g., at 254 nm) and results in the formation of a highly conjugated polymer, polydiacetylene (PDA).

Diagram 2: Topochemical Polymerization Workflow

Caption: Workflow for the formation and chromatic transition of polydiacetylene.

This polymerization process is accompanied by a dramatic color change. The resulting polydiacetylene is initially a deep blue color. Upon exposure to external stimuli such as heat, changes in pH, or the binding of an analyte, the conjugated backbone of the polymer is perturbed, leading to a transition to a red color. This colorimetric response is the basis for many of its applications in sensing.

Applications in Drug Development and Research

The unique properties of 10,12-docosadiynedioic acid and its corresponding polydiacetylene have positioned them as powerful tools in drug development and various research fields.

Polydiacetylene Vesicles for Drug Delivery

The amphiphilic nature of 10,12-docosadiynedioic acid allows it to self-assemble into vesicles in aqueous solutions. These vesicles can be polymerized to enhance their stability compared to conventional liposomes.[6] This increased stability makes them promising candidates for drug delivery systems.

Experimental Protocol: Preparation of Polydiacetylene Vesicles

Materials:

-

10,12-Docosadiynedioic acid

-

Chloroform or another suitable organic solvent

-

Aqueous buffer solution (e.g., PBS)

-

Probe sonicator or bath sonicator

-

UV lamp (254 nm)

Procedure:

-

Film Formation: Dissolve 10,12-docosadiynedioic acid in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin film on the flask's inner surface.

-

Hydration: Add an aqueous buffer to the flask and hydrate the lipid film by vortexing or gentle shaking. This will result in the formation of multilamellar vesicles.

-

Sonication: To obtain smaller, unilamellar vesicles, sonicate the suspension using a probe or bath sonicator. The sonication should be performed above the phase transition temperature of the lipid.

-

Polymerization: Expose the vesicle suspension to UV light at 254 nm to induce polymerization. The solution will turn blue as polydiacetylene is formed.

-

Characterization: The size and morphology of the vesicles can be characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

These polymerized vesicles can encapsulate both hydrophilic and hydrophobic drugs and offer the potential for controlled and sustained drug release.[6]

Colorimetric Biosensors

The blue-to-red color transition of polydiacetylene upon interaction with specific analytes makes it an excellent platform for the development of colorimetric biosensors.[7] By functionalizing the carboxylic acid headgroups of the diacetylene monomers with recognition elements such as antibodies, enzymes, or nucleic acids, highly specific sensors can be designed.

Diagram 3: Polydiacetylene-Based Biosensor

Caption: Analyte binding induces a blue-to-red color change in the PDA vesicle.

These biosensors have been developed for the detection of a wide range of targets, including pathogens, toxins, and biomarkers, offering a simple, rapid, and visual detection method.[7]

Safety and Handling

As a light-sensitive compound, 10,12-docosadiynedioic acid should be stored in a cool, dark, and dry place in a tightly sealed container.[1] It is advisable to handle the material under inert gas to prevent oxidation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For disposal, follow local regulations for chemical waste.

Conclusion

10,12-Docosadiynedioic acid is a molecule with a rich chemical personality, offering a unique platform for the development of advanced materials. Its straightforward synthesis, coupled with its remarkable self-assembly and polymerization properties, makes it a valuable building block for researchers in materials science, nanotechnology, and biomedicine. The ability to form stable, stimuli-responsive polydiacetylene vesicles opens up exciting possibilities for the creation of sophisticated drug delivery systems and highly sensitive biosensors. As research in these areas continues to advance, the applications of 10,12-docosadiynedioic acid are poised to expand even further, addressing critical challenges in healthcare and diagnostics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 544138, 10,12-Docosadiynedioic acid. [Link]

-

eScholarship, University of California. Polydiacetylenes for Colorimetric Sensing. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91696394, 10,12-Docosadiynedioic acid ditms. [Link]

- Yuan, Z., et al. (2020). Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding. Polymers, 12(9), 2136.

- Kim, J.-M., et al. (2016). Polydiacetylene Vesicles for Detecting Surfactants: Understanding the Driven Forces of Polydiacetylene-Surfactant Interaction. Journal of Food Chemistry and Nanotechnology, 2(3), 139-144.

- Li, J., et al. (2010). Polydiacetylene vesicles as a novel drug sustained-release system.

- Tang, J., et al. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances, 10(49), 29481-29488.

- Yoon, B., et al. (2014). Chromatic Detection of Cholesterol Using Polydiacetylene Vesicles. Bulletin of the Korean Chemical Society, 35(6), 1809-1812.

- Su, Y., & Li, J. (2018). Responsive Polydiacetylene Vesicles for Biosensing Microorganisms. Sensors, 18(2), 599.

- Lee, J., et al. (2025). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. Biosensors, 15(1), 1.

- Pretsch, E., et al. (2009).

Sources

- 1. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]

- 2. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L10647.06 [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 10,12-Docosadiynedioic acid ditms | C28H50O4Si2 | CID 91696394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polydiacetylene vesicles as a novel drug sustained-release system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

10,12-Docosadiynedioic acid molecular structure

An In-depth Technical Guide to the Molecular Structure and Polymerization of 10,12-Docosadiynedioic Acid (DCDDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Docosadiynedioic acid (DCDDA) is a fascinating and highly functionalized long-chain fatty acid derivative. Its significance in materials science and biotechnology stems from the presence of a conjugated diyne functionality centrally located within its 22-carbon backbone, which is flanked by terminal carboxylic acid groups. This unique molecular architecture allows DCDDA to self-assemble into ordered structures, such as monolayers and vesicles, and most notably, to undergo topochemical polymerization upon exposure to UV irradiation or thermal annealing. The resulting polymer, a polydiacetylene (PDA), is a conjugated polymer with a distinctive blue or red appearance, whose chromic properties are highly sensitive to environmental stimuli. This guide provides an in-depth exploration of the molecular structure of DCDDA, the mechanism of its polymerization, and the functional implications for advanced applications, particularly in the realm of biosensors and controlled drug delivery systems.

The Monomer: Deconstructing the Molecular Architecture of DCDDA

The foundational properties of any DCDDA-based system are intrinsically linked to the structure of the monomer itself. Understanding this structure is paramount to controlling its self-assembly and subsequent polymerization.

Chemical Identity:

-

Systematic Name: 10,12-Docosadiynedioic acid

-

Common Abbreviation: DCDDA

-

CAS Number: 28393-02-4

-

Molecular Formula: C₂₂H₃₄O₄

-

Molecular Weight: 362.5 g/mol

The molecule is characterized by three key regions:

-

Two Carboxylic Acid Headgroups (-COOH): These hydrophilic terminal groups are critical for self-assembly in aqueous environments and provide convenient handles for chemical modification, such as conjugation to biomolecules.

-

Two Saturated Alkyl Chains (-(CH₂)₈-): These long, hydrophobic chains drive the self-assembly process through van der Waals interactions, leading to the formation of ordered structures like bilayers and vesicles.

-

A Central Diyne Core (-C≡C-C≡C-): This is the reactive heart of the molecule. The conjugated triple bonds are the site of the 1,4-addition polymerization reaction.

The precise arrangement of these functional groups imparts an amphiphilic character to the molecule, which is the driving force behind the formation of supramolecular structures essential for its function.

Spectroscopic and Analytical Characterization

Authenticating the molecular structure of DCDDA is a critical prerequisite for its use in any application. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within DCDDA. The analysis is typically performed on a solid sample, often prepared as a KBr pellet.[1]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed between carboxylic acid groups in the solid state.

-

C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) groups in the long alkyl chains.

-

C≡C Stretch (Alkyne): The diyne functionality gives rise to one or two weak to medium absorptions in the 2100-2260 cm⁻¹ region. The symmetry of the molecule may affect the intensity of these peaks.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band appears around 1700-1725 cm⁻¹. This is one of the most prominent peaks in the spectrum and is characteristic of the carbonyl group in the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR:

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic protons.

-

α-CH₂ Protons: Triplets around 2.2-2.5 ppm, representing the methylene groups adjacent to the carboxylic acids.

-

Propargylic -CH₂ Protons: Triplets around 2.2-2.4 ppm for the methylene groups adjacent to the diyne core.

-

Alkyl Chain Protons: A large, complex multiplet in the 1.2-1.7 ppm region, corresponding to the bulk of the methylene groups in the saturated chains.

-

-

¹³C NMR:

-

-COOH Carbon: A signal in the 175-185 ppm range.

-

Alkyne Carbons (-C≡C-): Four distinct signals are expected in the 60-90 ppm range. The exact chemical shifts provide information about the electronic environment of the diyne.

-

Alkyl Chain Carbons: A series of signals between 20-40 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For DCDDA (C₂₂H₃₄O₄), the expected molecular weight is approximately 362.5 g/mol .[2][3] Electron ionization (EI) would likely lead to fragmentation, with characteristic losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.

| Technique | Functional Group | Expected Absorption/Shift | Significance |

| IR | -OH (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Confirms presence of H-bonded acid |

| IR | C=O (Carboxylic Acid) | ~1700 cm⁻¹ (strong, sharp) | Confirms presence of carbonyl group |

| IR | -C≡C- (Alkyne) | 2100-2260 cm⁻¹ (weak/medium) | Identifies the reactive diyne core |

| ¹H NMR | -COOH | >10 ppm (broad singlet) | Identifies acidic proton |

| ¹³C NMR | -C≡C- | 60-90 ppm | Confirms carbon skeleton of diyne |

| MS | Molecular Ion [M]⁺ | m/z ≈ 362.5 | Confirms molecular formula and weight |

From Monomer to Polymer: The Topochemical Transformation

The most defining characteristic of DCDDA is its ability to undergo topochemical polymerization in the solid state.[4] This is not a random process; it is a highly orchestrated transformation dictated by the precise packing of the monomers in the crystal lattice.

Causality Behind Polymerization: For the reaction to occur, the diyne rods of adjacent monomers must be aligned in a specific orientation. The reaction proceeds via a 1,4-addition mechanism, triggered by an external stimulus like 254 nm UV radiation or thermal energy.[4] This stimulus excites the π-electrons of the conjugated diyne system, initiating a chain reaction that propagates through the crystal.

The result is the formation of a fully conjugated polymer backbone, known as a polydiacetylene (PDA). This backbone consists of alternating double and triple bonds (an "ene-yne" structure), which constitutes a powerful chromophore.

Caption: Topochemical polymerization workflow of DCDDA.

This polymerization is visually dramatic. Crystalline DCDDA, which is a white or colorless solid, turns a deep, vibrant blue upon polymerization.[4] This blue color arises from the extensive π-electron delocalization along the polymer backbone, which causes strong absorption of light in the red region of the visible spectrum (~620-650 nm).

The Chromic Transition: A Structural Probe for Sensing

The utility of DCDDA-based polymers in sensor and drug delivery applications stems from their remarkable chromic properties. The blue phase of the PDA is a metastable state. Disruption of the side-chain packing, caused by external stimuli, perturbs the planarity of the conjugated backbone.

This perturbation reduces the effective conjugation length, causing a shift in absorption to a lower wavelength. The result is a color change from blue to red. This transition is often irreversible.[4]

Stimuli that can induce the blue-to-red transition include:

-

Heat (Thermochromism): Heating the polymer above a certain temperature will induce the color change.[4]

-

Mechanical Stress: Physical disruption of the polymer film or vesicle structure.

-

Solvent Exposure: Certain organic solvents can intercalate into the side chains.

-

Binding Events: The specific binding of an analyte (e.g., a protein, a virus, a bacterium) to receptor molecules functionalized onto the PDA surface can create sufficient steric hindrance to trigger the transition.

This last point is the foundation of PDA-based biosensors. By attaching antibodies or specific ligands to the carboxylic acid headgroups of the DCDDA monomers before polymerization, one can create a sensor that reports on the presence of a target analyte through a simple, visible color change.

Caption: Mechanism of the blue-to-red chromic transition in PDAs.

Experimental Protocol: Preparation of DCDDA Vesicles and Polymerization

This protocol describes a standard method for creating DCDDA-based vesicles and subsequently polymerizing them to form colorimetric sensors. This is a self-validating system, as a successful preparation will result in a color change upon UV exposure.

Materials:

-

10,12-Docosadiynedioic acid (DCDDA)

-

Chloroform or a similar organic solvent

-

Phosphate-buffered saline (PBS) or deionized water

-

Probe sonicator or bath sonicator

-

Handheld UV lamp (254 nm)

Methodology:

-

Monomer Solubilization:

-

Accurately weigh 10 mg of DCDDA powder.

-

Dissolve the DCDDA in 1 mL of chloroform in a small glass vial. Ensure complete dissolution, forming a clear solution.

-

Causality Note: Chloroform is used to disrupt the crystal lattice and fully solvate the individual amphiphilic monomers.

-

-

Solvent Evaporation and Film Formation:

-

Using a gentle stream of nitrogen gas, evaporate the chloroform.

-

Rotate the vial during evaporation to deposit a thin, uniform film of DCDDA on the bottom and lower walls of the vial.

-

Place the vial under high vacuum for at least 1 hour to remove any residual solvent.

-

Causality Note: The formation of a thin film is crucial for efficient hydration and subsequent self-assembly into vesicles.

-

-

Vesicle Formation via Hydration:

-

Add 10 mL of pre-warmed (above the monomer's phase transition temperature, ~60-70 °C) PBS or deionized water to the vial containing the DCDDA film.

-

Vortex the mixture vigorously for 2-3 minutes. The solution should become turbid, indicating the formation of multilamellar vesicles.

-

-

Sonication for Unilamellar Vesicles:

-

Submerge the vial in a bath sonicator or use a probe sonicator to sonicate the solution. Sonication should be performed until the solution becomes clearer (though not perfectly transparent), indicating the breakdown of large multilamellar vesicles into smaller, more uniform unilamellar vesicles.

-

Causality Note: Sonication provides the energy needed to overcome the energy barrier for forming smaller, single-bilayer vesicles, which are often desired for sensor uniformity.

-

-

Polymerization:

-

Cool the vesicle solution to room temperature and then place it on ice.

-

Expose the solution to 254 nm UV light. The required dose will vary, but typically ranges from 0.1 to 1 J/cm².

-

Monitor the solution for a color change. A successful polymerization will result in the initially colorless/opalescent solution turning a distinct blue color.

-

-

Validation and Use:

-

The resulting blue vesicle solution is now a colorimetric sensor.

-

To validate, take a small aliquot and heat it to ~80-90 °C. The solution should turn red, confirming the chromic properties of the polymerized vesicles.

-

Applications in Drug Development and Research

The unique structural and chromic properties of DCDDA-based PDAs make them highly attractive for various applications:

-

High-Throughput Screening: PDA sensors can be arrayed in microtiter plates. The addition of compound libraries can be screened for interactions with a target protein immobilized on the vesicle surface, with "hits" being identified by a blue-to-red color change.

-

Pathogen Detection: By functionalizing the vesicles with antibodies specific to viral or bacterial surface proteins, highly sensitive and rapid detection assays can be developed, providing a visual result without the need for complex instrumentation.

-

Drug Delivery: The hollow core of the vesicles can be loaded with therapeutic agents. The PDA shell can be designed to be sensitive to specific physiological triggers (e.g., pH changes in a tumor microenvironment or the presence of specific enzymes), leading to a structural change in the vesicle and the controlled release of the encapsulated drug.

The molecular structure of 10,12-Docosadiynedioic acid provides a perfect blueprint for a stimuli-responsive material. Its linear geometry, amphiphilic nature, and reactive diyne core enable a seamless transition from a simple organic molecule to a complex, functional supramolecular system with immense potential in advanced scientific research.

References

-

Fisher Scientific. 10,12-Docosadiynedioic acid, 95%.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544138, 10,12-Docosadiynedioic acid.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91696394, 10,12-Docosadiynedioic acid ditms.

-

NIST. Dodecanedioic acid. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

-

Santa Cruz Biotechnology, Inc. 10,12-Docosadiynedioic acid | CAS 28393-02-4.

-

GFS Chemicals. 10,12-Docosadiynedioic Acid, 98%.

-

Wikipedia. 10,12-Docosadiin-1,22-disäure.

-

University of Calgary. Sample IR spectra.

-

Thermo Scientific Chemicals. 10,12-Docosadiynedioic acid, 95%.

-

Doc Brown's Chemistry. Infrared Spectroscopy.

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

-

NIST. 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

Sources

- 1. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 2. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 10,12-Docosadiin-1,22-disäure – Wikipedia [de.wikipedia.org]

10,12-Docosadiynedioic Acid: A Technical Guide to a Stimuli-Responsive Building Block for Advanced Biomaterials

Abstract

10,12-Docosadiynedioic acid (DCDDA), CAS number 28393-02-4, is a fascinating and versatile long-chain diacetylenic carboxylic acid. It serves as a primary monomer for the creation of polydiacetylenes (PDAs), a class of conjugated polymers renowned for their dramatic and visually detectable colorimetric and fluorometric transitions in response to external stimuli. This unique property has positioned DCDDA and its resulting polymers at the forefront of research in biosensors, diagnostics, and targeted drug delivery systems. This technical guide provides an in-depth exploration of DCDDA, from its fundamental chemical properties and synthesis to the fabrication of functional, stimuli-responsive vesicles. We will delve into the mechanistic underpinnings of its chromatic behavior and provide detailed, field-proven protocols for its application, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Power of Chromatic Transitions

In the realm of smart materials, polydiacetylenes (PDAs) stand out for their intrinsic ability to signal molecular-level events through a macroscopic color change.[1] When properly organized DCDDA monomers are exposed to 254 nm UV light, they undergo a topochemical 1,4-addition polymerization, forming a stunningly blue-colored polymer with a highly conjugated ene-yne backbone.[2][3] This "blue phase" is metastable. Upon exposure to a variety of external stimuli—including heat, pH changes, mechanical stress, or specific molecular binding events—the polymer backbone undergoes a conformational twist.[4][5] This distortion of the π-conjugated system shortens the effective conjugation length, causing a rapid and distinct color transition from blue to red, which is easily visible to the naked eye.[6] Concurrently, the material transitions from a non-fluorescent state to a highly fluorescent red state, offering a dual-mode detection capability.[7][8]

The power of DCDDA lies in its amphiphilic nature, possessing a hydrophobic diyne-containing alkyl chain and two hydrophilic carboxylic acid headgroups. This structure is ideal for self-assembly into organized supramolecular structures like vesicles (liposomes) and films in aqueous environments, which is the critical prerequisite for successful topochemical polymerization.[7] The terminal carboxylic acid groups are not just for hydrophilicity; they are crucial chemical handles for the covalent attachment of biorecognition elements like antibodies, peptides, or nucleic acids, paving the way for highly specific and sensitive detection platforms.[9]

Physicochemical Properties of DCDDA

A thorough understanding of the fundamental properties of DCDDA is essential for its effective application.

| Property | Value | Source |

| CAS Number | 28393-02-4 | [10] |

| Molecular Formula | C₂₂H₃₄O₄ | [10] |

| Molecular Weight | 362.51 g/mol | [10] |

| IUPAC Name | Docosa-10,12-diynedioic acid | [10] |

| Appearance | White to light grey crystalline solid | [11] |

| Melting Point | 110 - 112 °C | [11] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ethanol. | [11][12] |

| Key Feature | Light-sensitive; undergoes polymerization upon UV exposure. | [12] |

Synthesis and Preparation of DCDDA Monomer

While DCDDA is commercially available from several chemical suppliers, understanding its synthesis provides insight into its structure and potential impurities. The most common laboratory and industrial synthesis route is the oxidative coupling of a terminal alkyne precursor, typically 10-undecynoic acid.

The causality behind this choice of precursor is its bifunctional nature: it possesses the terminal alkyne required for the coupling reaction and a terminal carboxylic acid, which is retained in the final DCDDA product. The synthesis of 10-undecynoic acid itself often starts from 10-undecenoic acid, which is derived from the pyrolysis of ricinoleic acid from castor oil.[13]

***dot graph DCDDA_Synthesis_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot*** Caption: General synthesis pathway for DCDDA starting from castor oil.

Fabrication of Stimuli-Responsive Polydiacetylene Vesicles

The transformation of DCDDA monomers into functional, polymeric vesicles is a multi-step process involving self-assembly followed by photopolymerization. The quality of the initial self-assembly is paramount for achieving a robust colorimetric response.

Vesicle Formation: The Self-Assembly Process

Two primary methods are employed for preparing DCDDA vesicles: thin-film hydration and solvent injection. The choice depends on the desired scale and vesicle characteristics.

Method 1: Thin-Film Hydration This is a reliable, albeit multi-step, method for producing well-defined vesicles.

-

Dissolution: Dissolve DCDDA powder in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask. The concentration is typically in the range of 1-5 mg/mL.

-

Film Formation: Remove the solvent using a rotary evaporator. This crucial step deposits a thin, uniform lipid film on the inner surface of the flask. A uniform film is essential for consistent hydration and vesicle formation.

-

Hydration: Add an aqueous buffer solution (e.g., phosphate-buffered saline, PBS, or HEPES) to the flask. The pH of the buffer can influence the charge of the carboxylic acid headgroups and thus affect vesicle stability.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking above the monomer's phase transition temperature to hydrate the lipid film, causing the amphiphilic DCDDA molecules to self-assemble into multilamellar vesicles.

-

Size Homogenization: To obtain unilamellar vesicles of a defined size, the suspension is subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[7] Sonication provides energy to break down large multilamellar structures, while extrusion forces the vesicles through the pores, yielding a more monodisperse size distribution.

Method 2: Solvent Injection This method is often faster and suitable for larger-scale preparations.[14]

-

Dissolution: Dissolve DCDDA in a water-miscible organic solvent, such as ethanol or THF, to a concentration of approximately 2 mg/mL.[9]

-

Injection: Slowly inject the DCDDA solution into a vigorously stirred aqueous buffer solution. The temperature of the aqueous phase should be maintained 5-10 °C above the melting temperature of the DCDDA to facilitate proper assembly.[9]

-

Solvent Removal & Annealing: The organic solvent is typically removed by evaporation. The resulting vesicle solution is then cooled and allowed to anneal (e.g., at 4°C) to stabilize the vesicle structure before polymerization.[14]

Topochemical Polymerization: From Colorless to Blue

Once stable vesicles are formed, the diacetylene groups are polymerized via UV irradiation.

-

UV Exposure: Place the vesicle suspension in a suitable container (e.g., a quartz cuvette or petri dish).

-

Irradiation: Expose the suspension to a UV light source, typically at 254 nm. The required UV dose and exposure time are critical parameters that must be optimized.[12] Insufficient polymerization leads to unstable vesicles, while excessive exposure can cause the polymer to transition to the red or yellow phase prematurely.[2]

-

Confirmation: The successful polymerization is visually confirmed by the appearance of a deep blue color. This can be quantitatively monitored by measuring the absorbance spectrum, which should show a characteristic peak around 640 nm.[15]

***dot graph Polymerization_Process { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot*** Caption: Workflow from DCDDA monomer self-assembly to stimuli-responsive PDA vesicle.

Mechanism of the Chromatic Response

The blue-to-red color transition is a direct consequence of stimulus-induced mechanical stress on the PDA backbone.[15] In the low-energy "blue" state, the polymer backbone is planar and fully conjugated, allowing for extensive π-electron delocalization, which results in strong absorption of light at longer wavelengths (~640 nm).[15]

External stimuli, such as the binding of an analyte to a functionalized headgroup, introduce steric hindrance or electrostatic repulsion between the side chains. This strain is transmitted to the conjugated backbone, causing it to twist and pucker.[5][16] This conformational change reduces the planarity and shortens the effective conjugation length of the π-electron system. Consequently, the energy of the π-π* electronic transition increases, leading to a hypsochromic (blue) shift in the absorption maximum to around 540 nm, which appears red to the eye.[6][15] This red phase is also fluorescent, whereas the blue phase is not, providing a secondary signal for detection.[7][17]

Functionalization of PDA Vesicles for Targeted Applications

The true power of DCDDA-based vesicles in research and drug development comes from their functionalization. The carboxylic acid headgroups are readily available on the vesicle surface for covalent conjugation of targeting ligands or therapeutic molecules.

EDC/NHS Amide Coupling: A Robust Protocol

The most common and reliable method for conjugating amine-containing molecules (e.g., proteins, peptides, antibodies) to the carboxylated surface of PDA vesicles is through 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[9][18]

Rationale: EDC activates the carboxyl groups on the DCDDA to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, reversing the activation. NHS is added to react with the intermediate, forming a more stable NHS-ester. This semi-stable ester then readily reacts with primary amines on the target molecule to form a strong, stable amide bond. This two-step activation process increases the efficiency and control of the conjugation reaction.[11][19]

Detailed Step-by-Step Protocol:

-

Vesicle Preparation: Prepare polymerized, blue-phase DCDDA vesicles as described in Section 4. It is crucial to work with a well-characterized and stable vesicle suspension.

-

Activation of Carboxyl Groups:

-

To the blue PDA vesicle solution (e.g., 1 mL), add a freshly prepared aqueous solution of EDC (e.g., to a final concentration of 2 mM).

-

Immediately add a freshly prepared aqueous solution of NHS (e.g., to a final concentration of 5 mM).

-

Gently mix and allow the activation reaction to proceed for 15-30 minutes at room temperature. The pH should be maintained between 6.0 and 7.5 for optimal NHS-ester formation.

-

-

Conjugation:

-

Add the amine-containing biomolecule (e.g., antibody solution) to the activated vesicle suspension. The molar ratio of biomolecule to accessible DCDDA on the vesicle surface should be optimized for the specific application.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Quench any unreacted NHS-esters by adding a small molecule with a primary amine, such as Tris buffer or ethanolamine.

-

Purification: Remove unconjugated biomolecules and reaction byproducts. This is a critical step to ensure low background signal. Common methods include:

-

Dialysis: Dialyze the vesicle suspension against a large volume of buffer.

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the large, functionalized vesicles from smaller, unbound molecules.

-

Centrifugation/Ultrafiltration: Use centrifugal filter units with an appropriate molecular weight cutoff to wash and concentrate the functionalized vesicles.

-

-

Characterization & Validation: Confirm successful conjugation using appropriate analytical techniques, such as dynamic light scattering (DLS) to check for changes in vesicle size or aggregation, and functional assays (e.g., ELISA) to confirm the bioactivity of the attached ligand.[2]

***dot graph Functionalization_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot*** Caption: Experimental workflow for antibody conjugation and subsequent analyte detection.

Performance and Applications

The sensitivity of DCDDA-based sensors is highly dependent on the specific functionalization and the target analyte. By tailoring the recognition element on the vesicle surface, these systems can be adapted for a wide range of targets.

Biosensing Applications

PDA-based biosensors have demonstrated success in detecting various biological targets with impressive sensitivity.

| Target Analyte | Recognition Element | Limit of Detection (LOD) | Reference |

| H1N1 Influenza Virus | Specific Peptide (PEP) | 10⁵ plaque-forming units (PFU) | [6] |

| Lysophosphatidic Acid (LPA) | Imidazolium-modified headgroup | 0.5 µM | [6] |

| Sialic Acid | Phenylboronic Acid (PBA) | 14 µM | [20] |

| miRNA-21 | DNA-functionalized nanorods | 2 nM (solution), 0.01 nM (immobilized) | [4] |

| Ammonia Gas | PDA/ZnO composite | ~200 ppm | [21] |

The colorimetric response can be quantified using a simple UV-Vis spectrophotometer by calculating the Colorimetric Response (%CR) using the following formula, where A₀ is the initial absorbance ratio and Aₓ is the absorbance ratio after adding the analyte: %CR = [ (A₀ - Aₓ) / A₀ ] x 100.[5]

Drug Delivery Systems

Beyond sensing, DCDDA vesicles represent a promising platform for targeted drug delivery. Their liposome-like structure can encapsulate both hydrophilic and hydrophobic drugs.[22] By functionalizing the surface with targeting ligands (e.g., antibodies against cancer cell surface receptors), these vesicles can be engineered to accumulate preferentially at disease sites, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[23] The stimuli-responsive nature of the PDA backbone could potentially be harnessed for controlled drug release, where a local environmental trigger (like a change in pH in a tumor microenvironment) could induce a change in membrane permeability.

Conclusion and Future Outlook

10,12-Docosadiynedioic acid is a powerful and versatile molecular building block. Its capacity for self-assembly and topochemical polymerization provides a straightforward route to stimuli-responsive polymers that transduce molecular events into clear optical signals. The ease of functionalization via its carboxylic acid headgroups allows for the rational design of sophisticated biosensors and targeted drug delivery vehicles. As research continues to refine vesicle stability, enhance sensitivity, and explore novel conjugation strategies, DCDDA-based materials are poised to play an increasingly significant role in the development of next-generation point-of-care diagnostics, environmental monitoring tools, and intelligent therapeutic systems.

References

-

Organic Syntheses Procedure. (n.d.). docosanedioic acid. Organic Syntheses. Retrieved from [Link]

-

Yoon, B., Lee, S., & Kim, J. M. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. PMC. Retrieved from [Link]

-

Ansell, S. M., Horvath, T. D., & Harasym, T. O. (n.d.). Antibody Conjugation Methods for Active Targeting of Liposomes. In Methods in Molecular Biology. Retrieved from [Link]

-

Miller, J. S., Finney, T. J., Ilagan, E., Frank, S., Chen-Izu, Y., Suga, K., & Kuhl, T. L. (2021). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. PMC. Retrieved from [Link]

-

Li, G., Wang, D., & Li, Z. (2021). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers in Chemistry. Retrieved from [Link]

-

Jose, D. A., & König, B. (2010). Polydiacetylene vesicles functionalized with N-heterocyclic ligands for metal cation binding. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Roper, J. M. (2023). Polydiacetylenes for Colorimetric Sensing. eScholarship, University of California. Retrieved from [Link]

-

Camilloto, G. P., et al. (2021). Functionalized Polydiacetylene Vesicles for Lactate Sensing: An Interaction Study. ResearchGate. Retrieved from [Link]

-

Al-Salihi, S., & Al-Qadi, S. (2020). Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. National Institutes of Health. Retrieved from [Link]

-

Su, S., et al. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials. Retrieved from [Link]

-

Shiraishi, Y., et al. (2018). The mechanism of polydiacetylene blue-to-red transformation induced by antimicrobial peptides. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 10-undecynoic acid. Organic Syntheses. Retrieved from [Link]

-

Miller, J. S., et al. (2021). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. PMC. Retrieved from [Link]

-

Chen, Y., et al. (2018). Development of site-specific antibody-conjugated immunoliposomes for sensitive detection of disease biomarkers. Nanoscale. Retrieved from [Link]

-

Kim, J., et al. (2022). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. MDPI. Retrieved from [Link]

-

Robertson, K. N., & Clapp, A. R. (2014). Fabrication of polydiacetylene particles using a solvent injection method. RSC Publishing. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 10-undecenoic acid. Retrieved from [Link]

-

DPReview Forums. (2015). Can someone define "sensor sensitivity"?. Retrieved from [Link]

-

Gan, F., & Wu, D. (2019). Recent advances in the development of polydiacetylene-based biosensors. Journal of Materials Chemistry B. Retrieved from [Link]

-

Wikipedia. (n.d.). Undecylenic acid. Retrieved from [Link]

-

Andor - Oxford Instruments. (n.d.). Assessing CCD Camera Sensitivity. Retrieved from [Link]

-

Wikipedia. (n.d.). 10,12-Docosadiin-1,22-disäure. Retrieved from [Link]

-

Jose, D. A., & König, B. (2010). Polydiacetylene Vesicles Functionalized with N-Heterocyclic Ligands for Metal Cation Binding. The Royal Society of Chemistry. Retrieved from [Link]

-

Encapsula NanoSciences. (2015). Immunoliposomes: How to conjugate antibodies to liposomes. YouTube. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Custom Antibody-coupled Liposome Development Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 10,12-Docosadiynedioic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 10,12-Docosadiynedioic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Polydiacetylene vesicles functionalized with N-heterocyclic ligands for metal cation binding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 10,12-Docosadiin-1,22-disäure – Wikipedia [de.wikipedia.org]

- 4. Recent advances in the development of polydiacetylene-based biosensors [ccspublishing.org.cn]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. metaldetector.com [metaldetector.com]

- 8. liposomes.ca [liposomes.ca]

- 9. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]

- 13. Undecenoic acid | 112-38-9 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fortresstechnology.com [fortresstechnology.com]

- 17. 10-undecenoic acid, 112-38-9 [thegoodscentscompany.com]

- 18. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Custom Antibody-coupled Liposome Development Services - Creative Biolabs [creativebiolabs.net]

- 20. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. redsharknews.com [redsharknews.com]

- 23. Development of site-specific antibody-conjugated immunoliposomes for sensitive detection of disease biomarkers - Nanoscale (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 10,12-Docosadiynedioic Acid from 10-Undecynoic Acid: A Homodimerization Approach via Glaser Coupling

Abstract

This technical guide provides a comprehensive overview of the synthesis of 10,12-docosadiynedioic acid, a valuable long-chain diynoic acid, utilizing 10-undecynoic acid as the starting material. The core of this synthetic strategy revolves around the copper-catalyzed oxidative homodimerization of the terminal alkyne functionality of 10-undecynoic acid, a reaction widely recognized as the Glaser coupling. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization of the final product. Furthermore, we will explore the potential applications of 10,12-docosadiynedioic acid, particularly in the realm of drug development, where its unique structure as a polymerizable diacid opens avenues for the creation of novel bioactive and stimuli-responsive materials.

Introduction: The Significance of Long-Chain Diynoic Acids

Long-chain dicarboxylic acids are a class of molecules with significant industrial and research applications, ranging from the synthesis of polymers and lubricants to their use as chemical intermediates.[1] Among these, diynoic acids, which possess two alkyne functionalities within their carbon backbone, offer unique chemical properties that make them particularly interesting for advanced materials science and biomedical applications. The conjugated diyne motif in molecules like 10,12-docosadiynedioic acid is the cornerstone of their utility, as it allows for topochemical polymerization to form polydiacetylenes (PDAs).[1][2] These resulting polymers exhibit remarkable chromic properties, changing color in response to external stimuli such as temperature, pH, and ligand-receptor interactions, making them ideal candidates for the development of biosensors and smart drug delivery systems.[2][3][4]

The synthesis of 10,12-docosadiynedioic acid from the readily available precursor, 10-undecynoic acid, presents an efficient and direct route to this valuable monomer. This guide will focus on the practical execution of this synthesis, emphasizing the critical parameters that ensure a high yield and purity of the final product.

Synthetic Strategy: The Glaser-Hay Oxidative Coupling

The cornerstone of the synthesis of 10,12-docosadiynedioic acid from 10-undecynoic acid is the oxidative homocoupling of the terminal alkyne. The Glaser coupling, first reported in 1869, provides a powerful method for the formation of a carbon-carbon bond between two terminal alkynes.[3] The classical Glaser coupling utilizes a copper(I) salt, a base, and an oxidant (typically oxygen). A significant improvement to this method is the Hay modification, which employs a catalytic amount of a copper(I) salt in the presence of a chelating ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxygen atmosphere.[3] This catalytic system is often more efficient and versatile.

The overall transformation is depicted below:

Figure 1: Overall reaction scheme for the synthesis of 10,12-docosadiynedioic acid.

Mechanistic Insights

The mechanism of the Glaser-Hay coupling is believed to proceed through the following key steps:

-

Deprotonation and Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates to the copper(I) catalyst to form a copper acetylide intermediate.

-

Oxidation: The copper(I) in the acetylide complex is oxidized to copper(II) by the oxidant (oxygen).

-

Reductive Elimination: Two copper(II) acetylide complexes undergo reductive elimination, forming the C-C bond of the diyne product and regenerating the copper(I) catalyst.

The catalytic cycle is illustrated in the following diagram:

Figure 2: Catalytic cycle of the Glaser-Hay coupling reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 10,12-docosadiynedioic acid from 10-undecynoic acid via a Glaser-Hay coupling. A reported yield for a similar oxidative coupling of 10-undecynoic acid is as high as 90%.[5]

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity |

| 10-Undecynoic Acid | C₁₁H₁₈O₂ | 182.26 | >98% |

| Copper(I) Chloride | CuCl | 98.99 | >99% |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | 116.21 | >99% |

| Acetone | C₃H₆O | 58.08 | ACS Grade |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, dissolve 10-undecynoic acid (10.0 g, 54.9 mmol) in acetone (100 mL).

-

Catalyst Preparation: In a separate small flask, prepare the catalyst solution by dissolving copper(I) chloride (0.27 g, 2.7 mmol) and TMEDA (0.41 mL, 2.7 mmol) in acetone (20 mL). The solution should turn green.

-

Reaction Initiation: Add the catalyst solution to the solution of 10-undecynoic acid.

-

Oxidation: Bubble a gentle stream of air or oxygen through the reaction mixture via the gas inlet while stirring vigorously at room temperature. The reaction is typically exothermic, and the color of the solution will change over time.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the acetone.

-

Acidification and Precipitation: Add 100 mL of 2 M hydrochloric acid to the residue. A precipitate of the crude 10,12-docosadiynedioic acid will form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration, and wash the solid with copious amounts of distilled water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C overnight.

Purification and Characterization

Purification of the crude 10,12-docosadiynedioic acid is crucial to obtain a high-purity product suitable for subsequent applications. A highly effective method for purifying long-chain dicarboxylic acids involves the crystallization of their monosalt.

Purification by Monosalt Crystallization

-

Dissolution: Suspend the crude 10,12-docosadiynedioic acid in water and add a stoichiometric amount of a base (e.g., sodium hydroxide) to form the monosodium salt. Gentle heating may be required to facilitate dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The monosodium salt of 10,12-docosadiynedioic acid will crystallize out of the solution.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold water.

-

Conversion to Free Acid: Redissolve the monosodium salt in hot water and acidify with hydrochloric acid to a pH of approximately 2. The pure 10,12-docosadiynedioic acid will precipitate.

-

Final Isolation and Drying: Collect the purified product by vacuum filtration, wash thoroughly with distilled water, and dry under vacuum.

Characterization

The identity and purity of the synthesized 10,12-docosadiynedioic acid should be confirmed by various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₄O₄ | [6] |

| Molecular Weight | 362.51 g/mol | [6][7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 110-112 °C | [9] |

| Solubility | Insoluble in water; soluble in many organic solvents.[9] |

Spectroscopic Data:

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic peaks for the carboxylic acid protons, the methylene protons adjacent to the carboxylic acid groups, the methylene protons adjacent to the diyne moiety, and the other methylene protons in the alkyl chains.

-

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the carboxylic carbons, the sp-hybridized carbons of the diyne, and the various sp³-hybridized carbons of the alkyl chains.[6][10]

-

FTIR: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid (broad), the C=O stretching of the carboxylic acid, and the C-H stretching of the alkyl chains. The weak C≡C stretching of the diyne may also be observable.[6][11]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.[6]

Applications in Drug Development

The unique structure of 10,12-docosadiynedioic acid, with its polymerizable diyne core and terminal carboxylic acid groups, makes it a highly attractive monomer for the development of advanced materials for biomedical applications, particularly in drug delivery and bioconjugation.[2][4]

Polydiacetylene-Based Drug Delivery Systems

Upon exposure to UV irradiation, 10,12-docosadiynedioic acid can undergo topochemical polymerization to form polydiacetylenes (PDAs).[1] The resulting polymers possess a conjugated backbone that imparts unique optical properties. These PDA-based materials can be formulated into various nanostructures, such as vesicles, micelles, and nanoparticles, which can encapsulate therapeutic agents.[3][4]

The key advantage of PDA-based drug delivery systems is their stimuli-responsive nature. The color of the PDA polymer can change from blue to red in response to various triggers, including changes in temperature, pH, or the presence of specific biomolecules.[2] This colorimetric transition is often accompanied by a change in the permeability of the PDA assembly, allowing for the controlled release of the encapsulated drug at the target site.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 10,12-Docosadiynedioic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]

- 10. 10,12-Docosadiynedioic acid ditms | C28H50O4Si2 | CID 91696394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Glaser Coupling Synthesis of 10,12-Docosadiynedioic Acid

This guide provides a comprehensive technical overview of the synthesis of 10,12-Docosadiynedioic acid, a key polymerizable diacid, via the Glaser coupling reaction. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the mechanistic underpinnings, provides a field-proven experimental protocol, and discusses critical parameters for process optimization.

Introduction: The Significance of Diacetylenic Acids

10,12-Docosadiynedioic acid is a symmetrical long-chain fatty acid containing a conjugated 1,3-diyne functionality. This structural feature makes it a valuable monomer for topochemical polymerization, leading to the formation of polydiacetylenes. These polymers possess unique chromogenic properties, responding to environmental stimuli such as temperature, pH, and mechanical stress, which makes them highly attractive for applications in biosensors, drug delivery systems, and smart materials.[1][2] The synthesis of such symmetrical diynes is efficiently achieved through the oxidative homocoupling of terminal alkynes, a classic transformation known as the Glaser coupling.[3][4]

First reported by Carl Glaser in 1869, this reaction represents one of the earliest examples of a transition-metal-catalyzed carbon-carbon bond-forming reaction.[4] It involves the coupling of two terminal alkyne units in the presence of a copper(I) salt, a base, and an oxidant.[3] This guide will focus on the practical application of this methodology for the synthesis of 10,12-Docosadiynedioic acid from its precursor, 10-undecynoic acid.

The Glaser Coupling: A Mechanistic Perspective

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Glaser coupling proceeds through a catalytic cycle involving the oxidation and reduction of copper species. While the precise mechanism can be influenced by ligands and reaction conditions, the generally accepted pathway involves three key stages.[3][5]

Stage 1: Formation of Copper(I) Acetylide The reaction is initiated by the deprotonation of the terminal alkyne by a base. The resulting acetylide anion then coordinates with the copper(I) catalyst to form a copper(I) acetylide complex. The choice of base is crucial; it must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions.

Stage 2: Oxidative Coupling Two molecules of the copper(I) acetylide complex undergo an oxidative dimerization. This step forms the new C-C bond, yielding the 1,3-diyne product and reduced copper species.

Stage 3: Catalyst Regeneration An oxidant, typically molecular oxygen from the air, reoxidizes the copper to its active Cu(I) state, allowing the catalytic cycle to continue.[6][7] In related procedures like the Eglinton coupling, a stoichiometric amount of a Cu(II) salt serves as both the catalyst and the oxidant.[3]

Sources

- 1. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 7. Glaser coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hay Coupling of 10,12-Docosadiynedioic Acid for the Synthesis of Polydiacetylenes

This guide provides a comprehensive overview of the Hay coupling reaction tailored for the polymerization of 10,12-docosadiynedioic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of novel polydiacetylenes. This document delves into the mechanistic intricacies of the reaction, offers a detailed experimental protocol, and provides insights into optimizing reaction conditions for achieving desired polymer characteristics.

Introduction: The Significance of Polydiacetylenes and the Hay Coupling

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their unique chromogenic properties.[1] These materials can undergo a distinct color change from blue to red in response to external stimuli such as temperature, pH, and mechanical stress.[2] This responsiveness makes them highly attractive for applications in sensing, diagnostics, and smart materials.[3]

The synthesis of PDAs often begins with the polymerization of diacetylene monomers. 10,12-Docosadiynedioic acid is a key monomer in this class, featuring a long aliphatic chain with a diacetylene unit and terminal carboxylic acid groups.[4][5] The Hay coupling reaction is a powerful and versatile method for the oxidative homocoupling of terminal alkynes, making it an ideal choice for the polymerization of such diacetylene monomers.[6][7] A significant advantage of the Hay coupling over the related Glaser coupling is the use of a copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which exhibits enhanced solubility in a variety of organic solvents.[6] This guide will focus on the practical application and optimization of the Hay coupling for the synthesis of poly(10,12-docosadiynedioic acid).

Mechanistic Insights: The Engine of Polymerization

The Hay coupling is an aerobic copper-catalyzed dimerization of terminal alkynes.[2] The reaction proceeds through a series of steps involving the formation of copper acetylides and their subsequent oxidative coupling. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The key steps are as follows:

-

Formation of the Copper(I)-TMEDA Complex: The reaction is initiated by the formation of a soluble catalyst complex between a copper(I) salt, typically copper(I) chloride (CuCl), and TMEDA.[8]

-

Deprotonation and Copper Acetylide Formation: The terminal alkyne of the 10,12-docosadiynedioic acid monomer is deprotonated by a base, often the TMEDA ligand itself or an additional amine base, to form a copper(I) acetylide intermediate.

-

Oxidative Coupling: Two copper acetylide molecules undergo oxidative coupling to form a diacetylene linkage and two equivalents of copper(0).

-

Catalyst Regeneration: Molecular oxygen, typically from the air, re-oxidizes the copper(0) back to the active copper(I) state, allowing the catalytic cycle to continue.

Critical Parameters for a Successful Polymerization

The success of the Hay coupling for the polymerization of 10,12-docosadiynedioic acid hinges on the careful control of several key parameters. The interplay of these factors will dictate the polymer's molecular weight, polydispersity, and ultimately its material properties.

| Parameter | Recommended Range/Value | Rationale and Field-Proven Insights |

| Catalyst | Copper(I) Chloride (CuCl) | CuCl is the most commonly used and effective catalyst for the Hay coupling. It readily forms the active complex with TMEDA. |

| Ligand | TMEDA | TMEDA is crucial for solubilizing the copper catalyst in organic solvents and acts as a base to facilitate alkyne deprotonation.[6] |

| Catalyst Loading | 1-10 mol% | A lower catalyst loading is generally preferred for economic and environmental reasons. However, a higher loading may be necessary to drive the reaction to completion, especially for polymerization reactions. |

| Solvent | Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF) | The choice of solvent is critical for dissolving both the monomer and the growing polymer chain. Pyridine can act as both a solvent and a base. DCM and THF are good choices for their ability to dissolve long-chain organic molecules. |

| Temperature | Room Temperature to 50°C | The Hay coupling is typically conducted under mild temperature conditions. Elevated temperatures can increase the reaction rate but may also lead to side reactions and a broader molecular weight distribution. |

| Atmosphere | Air or Oxygen | Oxygen is the terminal oxidant required to regenerate the copper(I) catalyst.[8] Bubbling air or pure oxygen through the reaction mixture ensures a sufficient supply. |

| Monomer Concentration | 0.1 - 1 M | The concentration of the monomer can influence the rate of polymerization and the final molecular weight of the polymer. Higher concentrations can lead to higher molecular weights but may also result in premature precipitation of the polymer. |

| Reaction Time | 4 - 24 hours | The reaction time will depend on the other reaction parameters. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the polymer. |

Detailed Experimental Protocol

This protocol provides a starting point for the Hay coupling polymerization of 10,12-docosadiynedioic acid. Optimization of the conditions may be necessary to achieve the desired polymer characteristics.

Materials:

-

10,12-Docosadiynedioic acid

-

Copper(I) Chloride (CuCl)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Anhydrous Pyridine (or other suitable solvent)

-

Methanol

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (5 mol%) and TMEDA (10 mol%) in anhydrous pyridine under an air atmosphere. Stir the mixture until a homogenous solution is formed.

-

Monomer Addition: Add 10,12-docosadiynedioic acid to the catalyst solution. The concentration of the monomer should be in the range of 0.1-0.5 M.

-

Reaction: Stir the reaction mixture vigorously at room temperature. A gentle stream of air or oxygen can be bubbled through the solution to ensure an adequate supply of the oxidant.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by the formation of a precipitate. As the polymer chain grows, its solubility will decrease, leading to its precipitation from the solution.

-

Workup: Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding an excess of methanol. This will precipitate the polymer.

-

Purification: Filter the precipitated polymer and wash it sequentially with methanol, dilute HCl (to remove any residual copper catalyst), and then again with methanol to remove any remaining acid.

-

Drying: Dry the polymer under vacuum to obtain the final product.

Characterization of the Polydiacetylene

The resulting poly(10,12-docosadiynedioic acid) should be characterized to determine its structure, molecular weight, and properties.

-

Spectroscopic Analysis:

-

FT-IR: To confirm the disappearance of the terminal alkyne C-H stretch and the presence of the polymer backbone.

-

NMR (¹H and ¹³C): To elucidate the structure of the polymer. Due to the limited solubility of the polymer, solid-state NMR may be required.

-

-

Molecular Weight Determination:

-

Gel Permeation Chromatography (GPC): Can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). This may be challenging due to the polymer's limited solubility.

-

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions.

-

-

Chromogenic Properties:

-

UV-Vis Spectroscopy: To observe the characteristic blue-to-red color transition upon exposure to stimuli. The as-synthesized polymer is typically blue, with an absorption maximum around 620-640 nm. Upon perturbation, this peak shifts to around 540-560 nm, corresponding to the red phase.[9]

-

Troubleshooting and Optimization

-

Low Yield or No Reaction:

-

Check Catalyst Activity: Ensure the copper(I) chloride has not been oxidized to copper(II).

-

Increase Catalyst Loading: A higher catalyst concentration may be required.

-

Ensure Sufficient Oxygen: Increase the flow of air or use pure oxygen.

-

-

Low Molecular Weight:

-

Increase Monomer Concentration: Higher concentrations can favor chain growth.

-

Optimize Reaction Time: Allow the reaction to proceed for a longer duration.

-

Purify Monomer: Impurities in the monomer can act as chain terminators.

-

-

Poor Solubility of the Polymer:

-

Modify the Monomer: The carboxylic acid groups can be esterified to improve solubility in organic solvents.

-

Control Molecular Weight: Shorter polymer chains will generally have better solubility.

-

Conclusion

The Hay coupling is a robust and versatile method for the synthesis of poly(10,12-docosadiynedioic acid). By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting polydiacetylene to suit a wide range of applications, from advanced sensors to novel drug delivery systems. This guide provides a solid foundation for the successful implementation and optimization of this important polymerization reaction.

References

- Thermally induced reversible color change of a polydiacetylene. Macromolecules, 1999.

-

Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 2014. [Link]

-

10,12-Docosadiynedioic acid | C22H34O4 | CID 544138. PubChem. [Link]

-

Recent advances on polydiacetylene-based smart materials for biomedical applications. Materials Chemistry Frontiers, 2020. [Link]

-

Polymerization and polymer characterization of acetylenedicarboxylic acid monopotassium salt. Middle East Technical University. [Link]

-

The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. ResearchGate. [Link]

-

Copper(II)-mediated oxidative cyclization of enamides to oxazoles. Sci-Hub. [Link]

-

Copper catalysed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry, 2023. [Link]

-

Chromatic polydiacetylene with novel sensitivity. Chemical Society Reviews, 2010. [Link]

-

Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 2019. [Link]

-

Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

-

Integrating Sustainable Chemistry Principles in Polydiacetylene (PDA) Synthesis. ResearchGate. [Link]

-

Acetylenedicarboxylic acid. Wikipedia. [Link]

-

Acetylenedicarboxylic acid. Organic Syntheses. [Link]

-

Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]

-

Acetylenic Coupling: A Powerful Tool in Molecular Construction. ResearchGate. [Link]

-

Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. National Institutes of Health. [Link]

-

The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. RSC Publishing. [Link]

-

Glaser coupling. Wikipedia. [Link]

Sources

- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Chromatic polydiacetylene with novel sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. 10,12-Docosadiynedioic acid | C22H34O4 | CID 544138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10,12-Docosadiynedioic acid, 95% | Fisher Scientific [fishersci.ca]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 8. Glaser coupling - Wikipedia [en.wikipedia.org]

- 9. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]